3-{[(Tert-butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a morpholine ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid typically involves multiple steps:
Protection of the amine group: The initial step often involves protecting the amine group with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the morpholine ring: The next step involves the formation of the morpholine ring, which can be synthesized through the reaction of diethanolamine with a suitable halogenated compound.
Coupling reaction: The protected amine and the morpholine derivative are then coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The presence of the morpholine ring and the Boc protecting group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-{[(Tert-butoxy)carbonyl]amino}propanoic acid: Lacks the morpholine ring, making it less versatile in certain applications.
3-{[(Morpholin-4-yl)propyl]amino}propanoic acid: Does not have the Boc protecting group, which can affect its stability and reactivity.
Uniqueness
3-{[(Tert-butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid is unique due to the combination of the Boc protecting group and the morpholine ring. This combination provides enhanced stability, reactivity, and versatility in various chemical and biochemical applications.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(3-morpholin-4-ylpropyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-15(2,3)22-14(20)17(8-5-13(18)19)7-4-6-16-9-11-21-12-10-16/h4-12H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUZRJGQBAGMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCN1CCOCC1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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